molecular formula C3H3Cl4F B160746 Tetrachlorofluoropropane CAS No. 134190-49-1

Tetrachlorofluoropropane

Cat. No. B160746
M. Wt: 199.9 g/mol
InChI Key: NHCQUJBAMRDYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrachlorofluoropropane (TCFP) is a chemical compound that has been widely used in scientific research due to its unique properties. TCFP is a colorless liquid with a boiling point of 97°C and a molecular formula of C3Cl4F2. It is mainly used as a solvent, but it also has other applications in the field of chemistry.

Mechanism Of Action

The mechanism of action of Tetrachlorofluoropropane is not well understood, but it is believed to act as a nucleophile in organic reactions. Tetrachlorofluoropropane can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Tetrachlorofluoropropane. However, studies have shown that exposure to Tetrachlorofluoropropane can lead to respiratory irritation, liver damage, and kidney damage in animals.

Advantages And Limitations For Lab Experiments

Tetrachlorofluoropropane has several advantages for lab experiments, including its high solubility for organic compounds and its ability to introduce fluorine atoms into organic molecules. However, Tetrachlorofluoropropane is also highly toxic and can pose a risk to researchers if proper safety precautions are not taken.

Future Directions

There are several future directions for research on Tetrachlorofluoropropane, including its use as a reagent in organic synthesis, its potential as a solvent for new types of organic compounds, and its potential as a diagnostic tool in medical imaging. Additionally, further research is needed to fully understand the biochemical and physiological effects of Tetrachlorofluoropropane.

Synthesis Methods

Tetrachlorofluoropropane can be synthesized by reacting tetrachloroethylene with hydrogen fluoride in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of Tetrachlorofluoropropane is dependent on the reaction conditions.

Scientific Research Applications

Tetrachlorofluoropropane has been used in various scientific research applications due to its unique properties. It is commonly used as a solvent for organic compounds, as it has a high solubility for a wide range of substances. Tetrachlorofluoropropane is also used as a reagent in organic synthesis, as it can be used to introduce fluorine atoms into organic molecules.

properties

CAS RN

134190-49-1

Product Name

Tetrachlorofluoropropane

Molecular Formula

C3H3Cl4F

Molecular Weight

199.9 g/mol

IUPAC Name

1,1,2,2-tetrachloro-1-fluoropropane

InChI

InChI=1S/C3H3Cl4F/c1-2(4,5)3(6,7)8/h1H3

InChI Key

NHCQUJBAMRDYLH-UHFFFAOYSA-N

SMILES

CC(C(F)(Cl)Cl)(Cl)Cl

Canonical SMILES

CC(C(F)(Cl)Cl)(Cl)Cl

synonyms

Tetrachlorofluoropropane

Origin of Product

United States

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